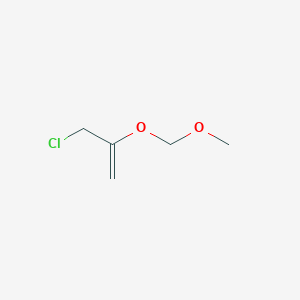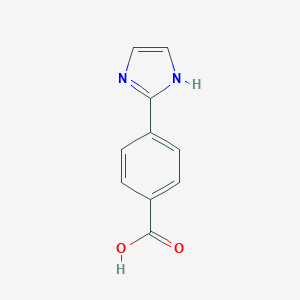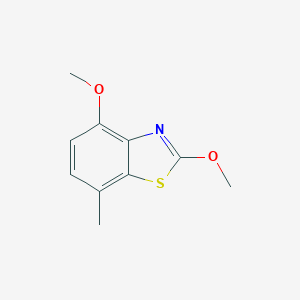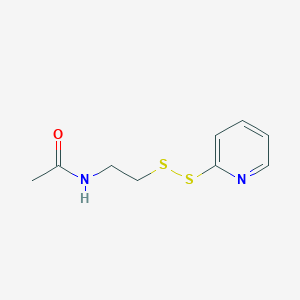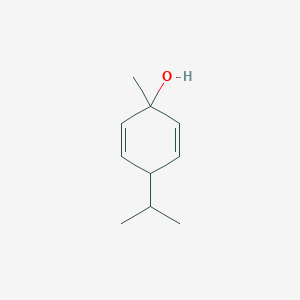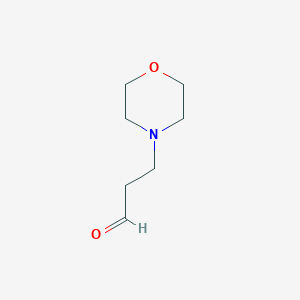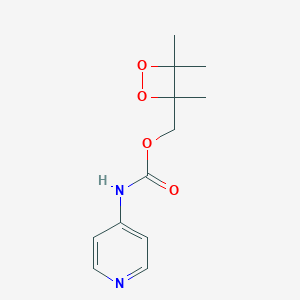
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester, also known as PdC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PdC is a luminescent molecule that can be used as a probe in various biological and biochemical assays.
Applications De Recherche Scientifique
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has various applications in scientific research, particularly in the field of biochemistry and molecular biology. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can be used as a luminescent probe to detect enzymatic activity, protein-protein interactions, and gene expression. It can also be used to monitor intracellular signaling pathways and to study the dynamics of cellular processes.
Mécanisme D'action
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester works by undergoing a chemical reaction with an enzyme or substrate, which results in the emission of light. The mechanism of action of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the oxidation of the dioxetane ring, which leads to the formation of a highly excited state. This excited state then undergoes a series of reactions that result in the emission of light.
Effets Biochimiques Et Physiologiques
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been shown to be non-toxic and non-cytotoxic in various cell lines. It has also been demonstrated to be cell-permeable, which makes it an ideal probe for intracellular studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been used to study a variety of biochemical and physiological processes, including apoptosis, autophagy, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is its high sensitivity and selectivity. It can detect enzymatic activity and protein-protein interactions at low concentrations, which makes it a valuable tool for studying biological processes. However, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has some limitations, including its short half-life and the requirement for a luminometer or other specialized equipment to detect its luminescence.
Orientations Futures
There are several future directions for 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester research. One potential application is in the development of biosensors for clinical diagnostics. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to detect biomarkers for various diseases and conditions, including cancer and infectious diseases. Another potential direction is the development of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester-based imaging agents for in vivo studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be conjugated to targeting molecules to enable the visualization of specific cells or tissues in living organisms. Finally, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used in the development of new treatments for diseases. By targeting specific enzymes or pathways, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to modulate cellular processes and potentially treat various diseases.
Méthodes De Synthèse
The synthesis of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the reaction of 4-pyridinecarboxylic acid with 3,4,4-trimethyl-1,2-dioxetane-3-methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester as a white solid, which can be purified by column chromatography.
Propriétés
Numéro CAS |
107323-99-9 |
|---|---|
Nom du produit |
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester |
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(3,4,4-trimethyldioxetan-3-yl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-11(2)12(3,18-17-11)8-16-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
Clé InChI |
WCMZGQFICUWNJP-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
SMILES canonique |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
Synonymes |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



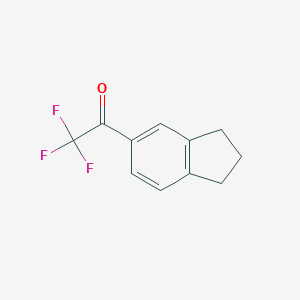
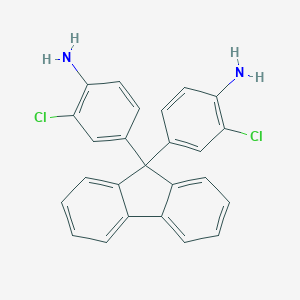
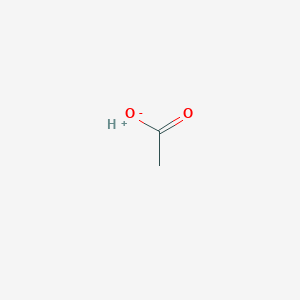
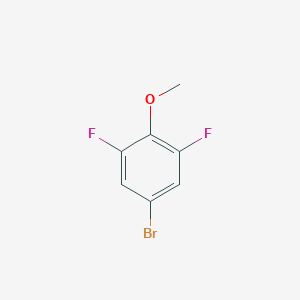
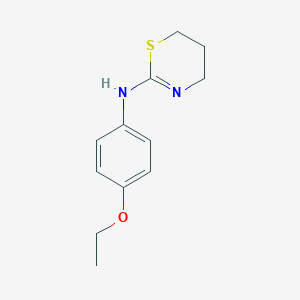
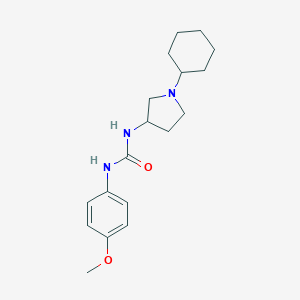
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
